molecular formula C21H28O5 B588585 (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione CAS No. 600-92-0

(20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione

Cat. No.: B588585
CAS No.: 600-92-0
M. Wt: 360.45
InChI Key: UMAIDVARGWSZLM-GNIMZFFESA-N
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Description

20alpha-dihydroprednisone is a glucocorticoid that is prednisone in which the oxo group at position 20 is replaced by a hydroxy group. It is a metabolite of prednisone found in human urine. It has a role as a human urinary metabolite. It is a 3-oxo-Delta(1),Delta(4)-steroid, an 11-oxo steroid, a 17alpha-hydroxy steroid, a 21-hydroxy steroid, a C21-steroid, a glucocorticoid and a 20-hydroxy steroid. It derives from a prednisone.

Scientific Research Applications

Synthesis and Chemical Modification

  • Synthesis from Androsta-1, 4-diene-3, 17-dione : (20R)-17α, 20, 21-trihydroxypregna-1, 4-dien-3-one, with a D-ring moiety identical to cortisone, was partially synthesized from androsta-1, 4-diene-3, 17-dione. This synthesis serves as a model for producing adrenal steroid compounds (Sakamoto & Kato, 1976).

Biomedical Applications

  • Bioactive Compounds from Plants : In a study exploring Nerium oleander, compounds structurally similar to (20R)-17,20,21-trihydroxypregna-1,4-diene-3,11-dione demonstrated significant cytotoxic activity against human liver tumor cells (HepG2) and human lung carcinoma cells (A-549) (Bai et al., 2007).

  • Corticoid Synthesis : A study described the acylation and cyclic ketal formation in the synthesis of corticoids, starting with a compound structurally related to this compound. This is relevant to the production of anti-allergy/anti-asthma drugs (Mealy, Bayes, & Castaǹer, 2001).

  • Nuclear Binding in Tumor Cells : A study on mouse pituitary tumor cells used a glucocorticoid with a structure similar to this compound to examine nuclear binding and glucocorticoid receptor activation, which is significant for understanding steroid-receptor interactions (Miyabe & Harrison, 1983).

Mechanism of Action

Target of Action

The compound 1,4-PREGNADIEN-17,20-BETA, 21-TRIOL-3,11-DIONE, also known as 20alpha-Dihydroprednisone or (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione, is a glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The name “glucocorticoid” is a portmanteau (glucose + cortex + steroid) and is composed from its role in the regulation of glucose metabolism, synthesis in the adrenal cortex, and its steroidal structure .

Mode of Action

It is functionally related to prednisone , a synthetic glucocorticoid drug that is particularly effective as an immunosuppressant . Prednisone is a prodrug that is converted by the liver into prednisolone, which is the active drug and also a steroid . Prednisolone decreases inflammation by suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability; it suppresses the immune system by reducing activity and volume of the lymphatic system .

Biochemical Pathways

These may include the suppression of both the inflammatory and immune responses, leading to decreased edema, erythema, and pruritus .

Pharmacokinetics

Prednisone and prednisolone, to which it is functionally related, show dose-dependent pharmacokinetics; an increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins .

Result of Action

These may include decreased inflammation and suppression of the immune system .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,17-18,22,25-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAIDVARGWSZLM-GNIMZFFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2([C@@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857831
Record name (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-92-0
Record name 20α-Dihydroprednisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(20R)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione

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